An In-depth Technical Guide to Naloxone N-Oxide: Chemical Structure and Properties
An In-depth Technical Guide to Naloxone N-Oxide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone (B1662785) N-oxide is a derivative of the well-known opioid antagonist, naloxone.[1] As a metabolite and a potential impurity in naloxone preparations, understanding its chemical structure and properties is crucial for drug development, quality control, and pharmacological research.[2][3] This technical guide provides a comprehensive overview of the available data on Naloxone N-oxide, including its chemical structure, physicochemical properties, and pharmacological profile, with a comparative analysis to its parent compound, naloxone.
Chemical Structure and Identification
Naloxone N-oxide is structurally similar to naloxone, with the key difference being the oxidation of the tertiary amine nitrogen.
Chemical Name: (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-oxido-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one[4] CAS Number: 112242-14-5[1] Molecular Formula: C₁₉H₂₁NO₅[5] Molecular Weight: 343.37 g/mol [5]
Physicochemical Properties
| Property | Naloxone N-Oxide | Naloxone |
| Molecular Formula | C₁₉H₂₁NO₅[5] | C₁₉H₂₁NO₄[6] |
| Molecular Weight | 343.37 g/mol [5] | 327.37 g/mol [7] |
| Appearance | White to off-white solid[1] | Crystals from ethyl acetate[6] |
| Melting Point | Data not available | 177-178 °C[6][7] |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in organic solvents[1] | Soluble in chloroform; slightly soluble in alcohol; practically insoluble in ether[6][7] |
| pKa | Data not available | 7.94 (amine), 9.44 (phenol)[6] |
| LogP (Computed) | -0.9 | 2.09[6] |
Synthesis and Experimental Protocols
A detailed, reproducible experimental protocol for the specific synthesis and purification of Naloxone N-oxide is not extensively documented in peer-reviewed literature. However, its formation has been alluded to in the context of naloxone degradation and metabolism studies. One study tentatively characterized a product as the N-oxide of a naloxone derivative after treatment with catalytic RuCl₃ and Oxone.[8]
The synthesis of naloxone itself typically starts from thebaine or oxymorphone. A general synthetic approach to naloxone involves the N-dealkylation of oxymorphone followed by N-allylation. The subsequent oxidation of the tertiary amine of naloxone would yield Naloxone N-oxide.
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of Naloxone N-Oxide.
Pharmacological Properties
Opioid Receptor Binding Affinity
It is generally reported that Naloxone N-oxide exhibits a reduced affinity for opioid receptors compared to naloxone.[1] However, specific quantitative binding affinity data, such as Ki values for the mu (µ), kappa (κ), and delta (δ) opioid receptors, are not available in the current scientific literature. For comparison, naloxone is a non-selective opioid receptor antagonist with the highest affinity for the µ-opioid receptor.[9]
| Receptor | Naloxone Ki (nM) | Naloxone N-Oxide Ki (nM) |
| Mu (µ) | ~1-2[10] | Data not available |
| Kappa (κ) | ~16-33 | Data not available |
| Delta (δ) | ~95 | Data not available |
Pharmacokinetics and Metabolism
Direct pharmacokinetic and metabolism studies on Naloxone N-oxide are not currently available. However, based on the well-characterized metabolism of naloxone, a hypothetical metabolic pathway for Naloxone N-oxide can be proposed. The primary metabolic routes for naloxone in humans are hepatic glucuronidation at the 3-hydroxyl group and N-dealkylation.[11]
Hypothetical Metabolic Pathway of Naloxone N-Oxide:
Caption: Hypothetical metabolic pathways of Naloxone N-Oxide.
Signaling Pathways
Specific signaling pathway studies for Naloxone N-oxide have not been identified. However, the signaling pathways of naloxone are well-documented. As an opioid receptor antagonist, naloxone competitively blocks the binding of opioid agonists, thereby inhibiting their downstream signaling cascades. This includes the inhibition of adenylyl cyclase, modulation of ion channels, and prevention of G-protein activation.
Recent research has also shed light on opioid receptor-independent signaling pathways for naloxone. Notably, naloxone has been shown to interact with the nitric oxide (NO) signaling pathway and to inhibit NADPH oxidase (NOX2), which is involved in the production of reactive oxygen species.[12][13] This latter interaction may contribute to its neuroprotective effects.
Opioid Receptor-Independent Signaling of Naloxone:
Caption: Naloxone's inhibition of the NOX2 signaling pathway.
Conclusion
Naloxone N-oxide is a key derivative of naloxone, relevant to its stability, metabolism, and impurity profiling. While a complete physicochemical and pharmacological profile is yet to be fully elucidated through experimental studies, this guide provides a comprehensive summary of the currently available information. Further research is warranted to determine the specific quantitative properties and biological activities of Naloxone N-oxide to fully understand its significance in the context of naloxone's therapeutic use and drug development.
References
- 1. CAS 112242-14-5: Naloxone N-Oxide | CymitQuimica [cymitquimica.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Naloxone N-Oxide | C19H21NO5 | CID 14099368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Naloxone | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Naloxone CAS#: 465-65-6 [m.chemicalbook.com]
- 8. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naloxone - Wikipedia [en.wikipedia.org]
- 10. zenodo.org [zenodo.org]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitric oxide in the hippocampal cortical area interacts with naloxone in inducing pain - PMC [pmc.ncbi.nlm.nih.gov]
